Methyl 2-isothiocyanatopropanoate
Overview
Description
Methyl 2-isothiocyanatopropanoate: is an organic compound with the molecular formula C5H7NO2S It is a derivative of propanoic acid and contains an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanatopropanoate can be synthesized through a two-step process involving the formation of dithiocarbamates followed by desulfurization. The reaction typically involves the use of organic bases such as triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or N-methylmorpholine, and carbon disulfide. The desulfurization step is carried out using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate as a reagent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles such as alcohols and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Esters: Formed from reactions with alcohols.
Scientific Research Applications
Methyl 2-isothiocyanatopropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antibacterial and anticancer properties.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 2-isothiocyanato-3-phenylpropanoate
- Ethyl 2-isothiocyanato-3-phenylpropanoate
- Methyl 2-isothiocyanato-4-methylpentanoate
Comparison: Methyl 2-isothiocyanatopropanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-isothiocyanatopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBLTIOKKCLSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.